Product packaging for 3-Bromo-4-(3-methoxyphenyl)pyridine(Cat. No.:)

3-Bromo-4-(3-methoxyphenyl)pyridine

Cat. No.: B1498787
M. Wt: 264.12 g/mol
InChI Key: VGWXEMORTNJIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-(3-methoxyphenyl)pyridine is a versatile brominated heterocyclic compound that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. With a molecular formula of C12H10BrNO and a molecular weight of 264.12 g/mol, this compound is characterized by a pyridine ring substituted with a bromine atom and a 3-methoxyphenyl group. Its structure makes it an ideal substrate for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the rapid exploration of chemical space for drug discovery projects . This compound is primarily utilized as a key building block in the synthesis of potential pharmaceutical agents. Researchers employ it to construct complex molecular architectures, particularly in developing kinase inhibitors and receptor modulators. Its limited water solubility (estimated at less than 0.34 g/L at 25°C) and calculated density of approximately 1.403 g/cm³ are important physicochemical parameters for experimental planning . As with similar research compounds, proper handling is essential; it is recommended to store the material under inert conditions and use appropriate personal protective equipment. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is solely for use in laboratory research by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10BrNO B1498787 3-Bromo-4-(3-methoxyphenyl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

3-bromo-4-(3-methoxyphenyl)pyridine

InChI

InChI=1S/C12H10BrNO/c1-15-10-4-2-3-9(7-10)11-5-6-14-8-12(11)13/h2-8H,1H3

InChI Key

VGWXEMORTNJIIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C=NC=C2)Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 4 3 Methoxyphenyl Pyridine and Analogues

Retrosynthetic Analysis of the 3-Bromo-4-(3-methoxyphenyl)pyridine Core

A logical retrosynthetic disconnection of the target molecule, this compound, breaks the C4-aryl bond. This bond is strategically formed in the forward synthesis using a palladium-catalyzed cross-coupling reaction. This retrosynthetic approach leads to two key synthons: a 3-bromopyridine (B30812) derivative activated at the 4-position and a 3-methoxyphenyl (B12655295) metallic or organometallic species.

The primary disconnection points to a halogenated pyridine (B92270) precursor, such as 3-bromo-4-halopyridine (where the halogen at C4 is typically Cl, Br, or I), and a suitable 3-methoxyphenyl nucleophile or electrophile. The choice of the specific coupling partners is dictated by the chosen cross-coupling methodology, as will be detailed in subsequent sections.

Precursor Synthesis and Functionalization

The successful synthesis of this compound is contingent on the efficient preparation of its constituent building blocks.

Synthesis of Halogenated Pyridine Building Blocks

Halopyridines are fundamental precursors in cross-coupling reactions. nih.gov The synthesis of the required 3-bromo-4-halopyridine can be achieved through various methods. Direct halogenation of pyridine is often challenging due to the electron-deficient nature of the ring, which can lead to harsh reaction conditions and mixtures of isomers. nih.govnih.gov

A common strategy involves the diazotization of aminopyridines. For instance, starting from a suitably substituted aminopyridine, a Sandmeyer-type reaction can introduce a halogen at the desired position. The synthesis of 3-bromo-4-chloropyridine (B1270894), a potential precursor, can be envisioned from 3-amino-4-chloropyridine.

Alternatively, methods involving the isomerization of other bromopyridines can be employed. For example, base-catalyzed isomerization of 3-bromopyridines can lead to the formation of 4-bromopyridines via a pyridyne intermediate, which can then undergo further functionalization. nih.govrsc.orgrsc.org

Preparation of Substituted Methoxyphenyl Synthons

The 3-methoxyphenyl group is typically introduced in the form of an organometallic reagent. For Suzuki-Miyaura coupling, the most common synthon is (3-methoxyphenyl)boronic acid. This can be readily prepared from 3-bromoanisole (B1666278) via a Grignard reaction followed by quenching with a trialkyl borate, such as trimethyl borate, and subsequent hydrolysis.

For other cross-coupling reactions, different synthons are required. For a Negishi coupling, the corresponding organozinc reagent would be prepared, while a Kumada coupling would utilize a Grignard reagent, and a Stille coupling would employ an organostannane.

Carbon-Carbon Cross-Coupling Strategies

The formation of the biaryl linkage in this compound is most efficiently achieved through transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. wikipedia.orgnih.gov This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.

For the synthesis of this compound, a plausible route involves the coupling of a 3-bromo-4-halopyridine (e.g., 3-bromo-4-chloropyridine or 3-bromo-4-iodopyridine) with (3-methoxyphenyl)boronic acid. The reactivity of the halide at the C4 position follows the general trend I > Br > Cl. wikipedia.org

A study on the Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with 2-methoxyphenylboronic acid demonstrated the feasibility of such couplings on highly substituted pyridine rings. beilstein-journals.orgnih.gov Although this example involves a different substitution pattern, it provides valuable insights into the reaction conditions that could be adapted for the target synthesis.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Halopyridines with Arylboronic Acids

Pyridine SubstrateBoronic AcidCatalystBaseSolventTemp. (°C)Yield (%)Reference
3,4,5-tribromo-2,6-dimethylpyridine2-methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8085 beilstein-journals.org
4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholinep-methoxyphenyl boronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10085 arkat-usa.org
3-bromopyridinepotassium phenyltrifluoroboratePd(OAc)₂K₂CO₃H₂O10095 researchgate.net
4-bromoacetophenone4-methoxyphenylboronic acidPd(II)-complexKOHH₂O100>99 arkat-usa.org

This table presents data from analogous reactions and serves as a guide for the synthesis of the target compound.

Kumada, Negishi, and Stille Coupling Approaches

Besides the Suzuki-Miyaura reaction, other cross-coupling methods offer alternative routes to this compound.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.orgnih.gov For the target molecule, this would entail the reaction of a 3-bromo-4-halopyridine with (3-methoxyphenyl)magnesium bromide. A recent development in this area is the use of purple light to promote the radical coupling of bromopyridines with Grignard reagents without a transition metal catalyst. organic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance. The synthesis of the target compound would involve the reaction of a 3-bromo-4-halopyridine with a (3-methoxyphenyl)zinc halide.

Stille Coupling: The Stille reaction employs an organotin reagent (organostannane) to couple with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org The synthesis of this compound via a Stille coupling would involve reacting a 3-bromo-4-halopyridine with a (3-methoxyphenyl)trialkylstannane. The reactivity of the halide in Stille reactions generally follows the order I > Br ~ OTf > Cl. nih.gov

Table 2: Overview of Alternative Cross-Coupling Reactions for Pyridine Arylation

Coupling ReactionOrganometallic ReagentHalide/ElectrophileCatalystKey Features
Kumada Grignard Reagent (R-MgX)Aryl/Vinyl HalideNi or PdUtilizes readily available Grignard reagents. wikipedia.orgorganic-chemistry.org
Negishi Organozinc (R-ZnX)Aryl/Vinyl Halide or TriflateNi or PdHigh functional group tolerance and reactivity. wikipedia.orgorganic-chemistry.org
Stille Organostannane (R-SnR'₃)Aryl/Vinyl Halide or TriflatePdTolerant to a wide range of functional groups, but tin reagents are toxic. organic-chemistry.orgwikipedia.org

Direct Arylation Methods

Direct C-H arylation has emerged as a powerful and atom-economical strategy for the formation of carbon-carbon bonds, circumventing the need for pre-functionalized starting materials like organometallic reagents. In the context of synthesizing this compound and its analogues, this approach typically involves a transition-metal-catalyzed coupling of a pyridine derivative with an aryl partner.

A plausible direct arylation route would involve the coupling of 3-bromopyridine with a suitable 3-methoxyphenyl source, such as (3-methoxyphenyl)boronic acid. The core challenge in this transformation is controlling the regioselectivity of the C-H activation on the 3-bromopyridine ring, which possesses multiple potential reaction sites (C-2, C-4, and C-6). The electronic and steric influence of the bromo substituent at the C-3 position plays a crucial role in directing the incoming aryl group.

Palladium-based catalyst systems are most commonly employed for these transformations. researchgate.net A typical system might involve a palladium(II) salt like palladium acetate (B1210297) (Pd(OAc)₂), a ligand, a base, and an oxidant. The reaction proceeds via a catalytic cycle that includes C-H activation, migratory insertion, and reductive elimination. The choice of ligand and reaction conditions is critical for achieving high selectivity for the desired C-4 arylation over the other positions. While direct C-H arylation of unactivated C-H bonds on pyridine rings can be challenging, research has shown that such reactions are feasible. For instance, palladium-catalyzed direct arylation of (hetero)arenes with arylboronic acids has been successfully demonstrated, using dioxygen as the terminal oxidant under mild conditions. researchgate.net Another study reports an iron-mediated direct C-H arylation of pyridine analogues with arylboronic acids, offering a potentially more sustainable catalytic system. rsc.org

Furthermore, direct arylation has been shown to be effective on pyrazole (B372694) derivatives already containing a halogen, where the C-H bond is functionalized without cleaving the carbon-halogen bond. rsc.org This chemoselectivity is crucial for a strategy where 3-bromopyridine is directly arylated at the C-4 position.

Below is a table summarizing typical conditions for the direct arylation of heteroaromatics, which could be adapted for the synthesis of the target compound.

Catalyst PrecursorLigandBaseSolventAryl SourceReference
Pd(OAc)₂NoneKOAcDMAAryl Bromide rsc.org
Pd(OAc)₂P(Cy)₃·HBF₄K₂CO₃TolueneAryl Boronic Acid researchgate.net
FeSNoneNoneCH₂Cl₂/H₂OAryl Boronic Acid rsc.org

Directed Ortho-Metalation and Halogenation Routes

An alternative and highly regioselective strategy for the synthesis of this compound involves a multi-step sequence combining cross-coupling, directed ortho-metalation (DoM), or other regioselective halogenation techniques.

A common approach would first construct the 4-arylpyridine core, followed by the introduction of the bromine atom at the C-3 position.

Step 1: Synthesis of 4-(3-methoxyphenyl)pyridine (B12810538)

The precursor, 4-(3-methoxyphenyl)pyridine, is readily synthesized via a standard transition-metal-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is often the method of choice, reacting a 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-chloropyridine) with (3-methoxyphenyl)boronic acid. This reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precursor, in the presence of a suitable ligand and a base. libretexts.org

Step 2: Regioselective Bromination at the C-3 Position

Introducing a bromine atom specifically at the C-3 position of the 4-(3-methoxyphenyl)pyridine intermediate is a significant challenge. Direct electrophilic halogenation of pyridines often requires harsh conditions and can lead to mixtures of regioisomers. chemrxiv.orgnih.gov

A more controlled approach is through Directed Ortho-Metalation (DoM) . In DoM, a functional group on the aromatic ring directs a strong base (typically an organolithium reagent) to deprotonate a specific adjacent C-H bond. wikipedia.orgbaranlab.org While the pyridine nitrogen itself is a directing group, it guides metalation to the C-2 and C-6 positions. harvard.edu To achieve functionalization at C-3, a more sophisticated strategy is required.

One advanced and effective method for the 3-halogenation of a wide range of pyridines is a ring-opening, halogenation, ring-closing sequence via Zincke imine intermediates . chemrxiv.orgnih.gov This protocol involves:

Ring Opening: The pyridine (in this case, 4-(3-methoxyphenyl)pyridine) is activated with an agent like 2,4-dinitrochlorobenzene or a triflate source and then reacted with a secondary amine (e.g., dibenzylamine) to open the ring and form a polarized, acyclic azatriene intermediate known as a Zincke imine.

Halogenation: This electron-rich intermediate readily undergoes regioselective electrophilic halogenation at the position corresponding to C-3 of the original pyridine, using a mild halogenating agent like N-Bromosuccinimide (NBS).

Ring Closing: The halogenated intermediate is then treated with an acid and a source of ammonia (B1221849) (like ammonium (B1175870) acetate) and heated to reform the pyridine ring, now with a bromine atom at the C-3 position.

This one-pot protocol is highly effective for complex pyridines and circumvents the regioselectivity problems of classical electrophilic substitution and the challenges of directing metalation to the C-3 position. chemrxiv.orgnih.gov

Optimization of Reaction Conditions and Catalyst Systems

The efficiency, yield, and purity of the final product are highly dependent on the careful optimization of reaction conditions and the selection of the appropriate catalyst system. This is particularly true for transition-metal-catalyzed reactions like the Suzuki-Miyaura coupling used to prepare the 4-arylpyridine precursor.

Key parameters for optimization in a Suzuki-Miyaura coupling include:

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is paramount. While simple phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) can be effective, modern, bulky, and electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands often provide superior activity, stability, and turnover numbers, allowing for lower catalyst loadings, especially with less reactive coupling partners like aryl chlorides. sigmaaldrich.comnih.gov

Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a crucial role in the transmetalation step. Its strength, solubility, and nature can significantly impact the reaction rate and the prevalence of side reactions like boronic acid decomposition. researchgate.net

Solvent: The solvent system, often a mixture of an organic solvent (like dioxane, THF, or toluene) and water, influences the solubility of the reagents and the stability of the catalytic species.

Temperature and Time: These parameters must be balanced to ensure complete conversion without causing degradation of the starting materials, product, or catalyst. Automated systems have even been used to rapidly optimize these variables for challenging couplings. nih.gov

The table below presents a summary of variables that can be optimized for the Suzuki-Miyaura coupling of a 4-halopyridine with an arylboronic acid.

ParameterOptionsConsiderationsReference
Pd Precatalyst Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃, PalladacyclesCost, air/moisture stability, ease of activation. libretexts.orgsigmaaldrich.com
Ligand PPh₃, Buchwald ligands (SPhos, XPhos), NHCsCrucial for catalyst stability and activity; essential for challenging substrates (e.g., aryl chlorides). nih.gov
Base K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOKStrength and solubility affect reaction rate and side reactions (e.g., protodeboronation). researchgate.net
Solvent Toluene, Dioxane, THF, DME, often with H₂OAffects solubility of reagents and catalyst performance. researchgate.net
Temperature 80-120 °CBalancing reaction rate against thermal degradation. nih.gov

For the subsequent bromination step, optimization of the Zincke imine route would involve screening different activating agents, secondary amines, and reaction times/temperatures to maximize the yield of the ring-opened intermediate and the final ring-closed product. chemrxiv.orgnih.gov

Scalability Considerations for Synthetic Protocols

Transitioning a synthetic route from a laboratory-scale procedure to large-scale industrial production introduces a new set of critical considerations beyond simple reaction yield. The primary goals are to ensure the process is safe, cost-effective, robust, and environmentally sustainable. pharmtech.com

For the synthesis of this compound, key scalability factors include:

Cost of Goods: The price of starting materials, reagents, and catalysts is a major driver. A route starting from inexpensive, readily available materials like 3-bromopyridine would be favored. google.com Catalyst cost is also critical; while highly efficient, complex ligands can be prohibitively expensive. Therefore, developing conditions that use low loadings of a simpler, cheaper catalyst like Pd(OAc)₂ is often a focus in process chemistry. researchgate.net

Robustness and Efficiency: The chosen reaction must be reliable and insensitive to minor fluctuations in reaction conditions (e.g., temperature, concentration). The number of unit operations (e.g., extractions, distillations, chromatography) should be minimized.

Purification: Chromatographic purification is generally not viable for large-scale production. The final product must be designed to be purified by crystallization, which is a more scalable and cost-effective technique.

A one-pot Zincke halogenation followed by ring-closing is an example of a process that aligns well with scalability principles due to its telescoped nature. chemrxiv.org Similarly, optimizing a Suzuki coupling to work in an aqueous system with a low-cost catalyst and ligand would significantly enhance its industrial viability. researchgate.net The development of continuous flow processes is also a modern approach that can offer enhanced safety, control, and scalability for the synthesis of such heterocyclic compounds.

Advanced Spectroscopic and Crystallographic Structural Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

NMR spectroscopy stands as a powerful, non-destructive tool for probing the chemical environment of atomic nuclei, providing invaluable insights into molecular structure and conformation in solution and the solid state.

High-resolution ¹H and ¹³C NMR spectra are fundamental to the characterization of organic molecules. For 3-Bromo-4-(3-methoxyphenyl)pyridine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on both the pyridine (B92270) and phenyl rings. The chemical shifts of these protons would be influenced by the electron-withdrawing effect of the bromine atom and the nitrogen in the pyridine ring, as well as the electron-donating effect of the methoxy (B1213986) group on the phenyl ring. Similarly, the ¹³C NMR spectrum would provide a unique signal for each carbon atom in the molecule, with their chemical shifts indicating their electronic environment. However, specific, experimentally determined or computationally predicted ¹H and ¹³C NMR data for this compound are not currently available in published research.

To unambiguously assign the proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments would be essential. Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying longer-range couplings between protons and carbons, helping to piece together the molecular framework. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) would provide information about through-space interactions between protons, offering insights into the molecule's preferred conformation and the relative orientation of the two aromatic rings. At present, no such 2D NMR studies for this compound have been reported.

Solid-state NMR (ssNMR) spectroscopy is a vital tool for studying the structure and dynamics of materials in their solid form. It is particularly useful for characterizing polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. An ssNMR analysis of this compound could reveal details about its crystal packing, intermolecular interactions, and any potential polymorphic forms. This information is critical for understanding the material's stability and bulk properties. As with other NMR data, specific solid-state NMR investigations for this compound have not been documented.

Vibrational Spectroscopy for Molecular Dynamics and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule, which are sensitive to its structure, bonding, and symmetry.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a characteristic fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups. For this compound, FT-IR would be expected to show characteristic bands for the C-H, C=C, and C-N stretching and bending vibrations of the pyridine ring, as well as the aromatic C-H and C=C vibrations of the phenyl ring. The C-O stretching of the methoxy group and the C-Br stretching vibration would also be present. A detailed analysis of these vibrational frequencies would offer valuable information about the bonding within the molecule. However, no experimental or theoretical FT-IR spectra for this compound are currently available.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to the vibrations of non-polar bonds and can provide information about molecular symmetry and low-frequency lattice modes in the solid state. A Raman spectrum of this compound would help to confirm the assignments made from the FT-IR spectrum and provide additional insights into the molecule's vibrational landscape. To date, no Raman spectroscopic studies have been published for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For aromatic systems like this compound, the most significant transitions are typically π → π* transitions associated with the conjugated system of the phenyl and pyridine rings.

The UV-Vis spectrum of a compound is characterized by its wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) at that wavelength. The λmax value corresponds to the energy of the electronic transition, while ε is a measure of the probability of that transition occurring. The analysis of the HOMO-LUMO energy gap, often calculated using DFT, can provide theoretical insight into these electronic transitions. researchgate.net A smaller energy gap generally corresponds to a longer wavelength of absorption. researchgate.net

Please note: The data in the following table is representative and hypothetical, intended to illustrate typical results from a UV-Vis spectroscopic analysis in a common solvent like ethanol.

Table 2: Illustrative Electronic Absorption Data for this compound in Ethanol

λmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Transition
26518,500π → π
29012,300n → π

Solvatochromic Effects on Electronic Spectra

Solvatochromism describes the change in a substance's color—and therefore its UV-Vis absorption spectrum—when dissolved in different solvents. researchgate.net This phenomenon arises from differential solvation of the ground and excited states of the molecule due to interactions between the solute and solvent, such as dipole-dipole interactions and hydrogen bonding. iucr.org

A bathochromic shift (red shift) to a longer λmax occurs if the excited state is more stabilized by the solvent than the ground state. Conversely, a hypsochromic shift (blue shift) to a shorter λmax occurs if the ground state is more stabilized. By measuring the UV-Vis spectra in a range of solvents with varying polarities, one can probe the nature of the electronic transitions and the change in dipole moment upon excitation.

Please note: The following table presents a hypothetical study of solvatochromic effects. The shifts are illustrative of how a polar molecule might behave in solvents of different polarities.

Table 3: Hypothetical Solvatochromic Data for this compound

SolventDielectric Constant (ε)λmax (nm)Shift Type (Relative to Hexane)
Hexane1.88260-
Dichloromethane8.93264Bathochromic
Ethanol24.55265Bathochromic
Acetonitrile37.5267Bathochromic
Water80.1268Bathochromic

Single Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. ekb.eg This technique provides accurate data on bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and stereochemistry.

The arrangement of molecules within a crystal, known as crystal packing, is governed by non-covalent intermolecular forces. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these interactions. ekb.egresearchgate.net For this compound, potential interactions include:

Hydrogen Bonds: Weak C-H···N or C-H···O hydrogen bonds may be present.

Halogen Bonding: Interactions involving the bromine atom (C-Br···N or C-Br···π).

π–π Stacking: Interactions between the aromatic pyridine and phenyl rings.

C-H···π Interactions: The interaction of C-H bonds with the electron-rich face of an aromatic ring.

Please note: The following table provides hypothetical, yet plausible, torsion angle data for this compound, as would be determined by SC-XRD.

Table 4: Hypothetical Key Torsion Angles for this compound

Atoms (Ring 1 - Linker - Ring 2)Torsion Angle (°)Description
C(5)-C(4)-C(1')-C(2')45.8Defines the twist between the pyridine and phenyl rings.
C(3)-C(4)-C(1')-C(6')-134.5Defines the twist between the pyridine and phenyl rings.
C(2')-C(3')-O-C(Me)5.2Describes the orientation of the methoxy group relative to the phenyl ring.

Analysis of Hydrogen Bonding and Halogen Bonding Networks

A detailed analysis of hydrogen and halogen bonding networks is not possible without the experimentally determined crystal structure of this compound. Such an analysis would typically involve identifying potential hydrogen bond donors and acceptors (such as the pyridine nitrogen and hydrogen atoms on the aromatic rings) and halogen bond donors (the bromine atom) and acceptors. The geometry of these interactions (bond distances and angles) would be crucial in understanding the forces that govern the crystal packing.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of close contacts and the relative contributions of different types of interactions (e.g., H···H, C···H, Br···H). The generation of two-dimensional fingerprint plots from the Hirshfeld surface provides a quantitative summary of these interactions. Without the crystallographic information file (.cif) for this compound, this analysis cannot be performed.

Energy Framework Analysis for Quantifying Interaction Energies

Should the crystal structure of this compound be determined and published in the future, a comprehensive article covering the topics outlined could be generated.

Computational and Quantum Chemical Studies

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a workhorse of computational chemistry and physics, providing a good balance between accuracy and computational cost.

Vibrational Frequency Calculations and Zero-Point Vibrational Energy

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are often used to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). Furthermore, these calculations provide the zero-point vibrational energy (ZPVE), which is the residual vibrational energy of a molecule at absolute zero temperature. The ZPVE is an important correction when calculating thermodynamic properties.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a technique used to study the delocalization of electron density and the nature of bonding within a molecule. For 3-Bromo-4-(3-methoxyphenyl)pyridine, NBO analysis would provide insights into the interactions between the pyridine (B92270) ring, the methoxyphenyl group, and the bromine atom. It can quantify the extent of electron delocalization, identify significant donor-acceptor interactions, and provide a measure of the stability arising from these interactions. This analysis helps in understanding the electronic communication between the different parts of the molecule.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals are critical in determining the chemical reactivity and electronic properties of a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energies of the HOMO and LUMO are important parameters. A high HOMO energy indicates a greater tendency to donate electrons, while a low LUMO energy suggests a greater ability to accept electrons. For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most likely sites for electrophilic and nucleophilic attack, respectively.

HOMO-LUMO Energy Gap and Chemical Reactivity Descriptors

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity.

Reactivity DescriptorFormula
Electronegativity (χ)-(EHOMO + ELUMO) / 2
Chemical Hardness (η)(ELUMO - EHOMO) / 2
Global Electrophilicity Index (ω)χ2 / (2η)

Molecular Electrostatic Potential (MEP) Mapping

The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for understanding the electronic distribution within a molecule. It helps in predicting sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.

Visualization of Electrostatic Potential Distribution

An MEP map for this compound would be generated using Density Functional Theory (DFT) calculations, typically employing a basis set such as B3LYP/6-311++G(d,p). This map would visualize the electrostatic potential across the molecule's surface using a color spectrum. Regions of negative potential (typically colored red) would indicate electron-rich areas, while positive potential regions (colored blue) would denote electron-deficient areas. Green and yellow areas would represent regions of intermediate, near-zero potential.

Identification of Electrophilic and Nucleophilic Sites

Based on the MEP map:

Nucleophilic Sites: The regions of most negative potential would be identified as the primary sites for electrophilic attack. In this compound, these would likely be centered around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy (B1213986) group, due to the high electronegativity of these atoms.

Electrophilic Sites: The areas with the most positive potential would indicate the sites susceptible to nucleophilic attack. These are often found around hydrogen atoms, particularly those attached to the aromatic rings.

Calculation of Spectroscopic Parameters

Theoretical calculations can predict spectroscopic parameters, which can then be compared with experimental data for validation of the computational model and structural elucidation.

Theoretical ¹H and ¹³C NMR Chemical Shift Prediction and Validation

The theoretical ¹H and ¹³C NMR chemical shifts for this compound would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These calculations are typically performed on the optimized geometry of the molecule. The computed chemical shifts (usually referenced to a standard like tetramethylsilane, TMS) can be correlated with experimental NMR data to confirm the molecular structure.

Table 1: Hypothetical Theoretical vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom NumberTheoretical ¹H Shift (ppm)Experimental ¹H Shift (ppm)Theoretical ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)
C2--Data not availableData not available
H2Data not availableData not available--
C3--Data not availableData not available
C5--Data not availableData not available
H5Data not availableData not available--
C6--Data not availableData not available
H6Data not availableData not available--
C1'--Data not availableData not available
C2'--Data not availableData not available
H2'Data not availableData not available--
C3'--Data not availableData not available
C4'--Data not availableData not available
H4'Data not availableData not available--
C5'--Data not availableData not available
H5'Data not availableData not available--
C6'--Data not availableData not available
H6'Data not availableData not available--
OCH₃--Data not availableData not available
OCH₃Data not availableData not available--

Note: This table is a template. Specific data for this compound is not available.

Theoretical UV-Vis Spectral Simulation via Time-Dependent DFT (TD-DFT)

The electronic absorption spectrum of this compound would be simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions. The resulting theoretical spectrum, often presented as a plot of absorption wavelength versus oscillator strength, can be compared with an experimental UV-Vis spectrum to understand the electronic transitions, such as π→π* and n→π*, within the molecule.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. Computational methods are employed to predict the NLO properties of molecules, guiding the synthesis of new materials. The NLO properties of this compound would be investigated by calculating the first-order hyperpolarizability (β), a key indicator of second-order NLO activity. These calculations are typically performed using DFT methods. A large hyperpolarizability value suggests that the molecule could have significant NLO properties, often associated with intramolecular charge transfer from electron-donating to electron-accepting parts of the molecule.

Determination of Dipole Moment, Polarizability, and Hyperpolarizability

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are the standard approach for determining these properties. researchgate.netnih.gov Methods like B3LYP or CAM-B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) are commonly employed to optimize the molecular geometry and calculate the electronic properties. researchgate.netnih.gov

Dipole Moment (µ): The dipole moment is a measure of the charge separation within a molecule. In this compound, the electronegative nitrogen atom in the pyridine ring and the bromine atom, along with the oxygen atom in the methoxy group, create a permanent dipole moment. Computational methods can predict the magnitude and direction of this dipole.

Polarizability (α): Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, inducing a temporary dipole moment. This is a crucial factor for a material's refractive index and its ability to modulate light.

First-Order Hyperpolarizability (β): This is the key property for second-order NLO applications like second-harmonic generation (SHG). It quantifies the asymmetric distortion of the electron cloud in response to a strong electric field. A large β value is a primary indicator of a potentially useful NLO material.

The calculated values for these properties are typically presented in atomic units (a.u.) and can be converted to standard units (Debye for dipole moment, esu for polarizability and hyperpolarizability).

To illustrate the type of data generated from such computational studies, a hypothetical data table for this compound is presented below. It is important to emphasize that these values are not from actual calculations on this specific molecule but are representative of what would be expected based on similar structures.

PropertyComputational MethodBasis SetCalculated Value (a.u.)
Dipole Moment (µ) DFT/B3LYP6-311++G(d,p)Hypothetical Value
Polarizability (α) DFT/B3LYP6-311++G(d,p)Hypothetical Value
First-Order Hyperpolarizability (β) DFT/B3LYP6-311++G(d,p)Hypothetical Value

These are illustrative values and not based on published research for this specific compound.

Structure-NLO Property Relationships

The magnitude of the NLO properties, particularly the first-order hyperpolarizability (β), is highly dependent on the molecular structure. The design of efficient NLO materials often revolves around creating "push-pull" systems. rsc.orgbeilstein-journals.org In such systems, an electron-donating group (the "push") and an electron-accepting group (the "pull") are connected by a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation by an electric field, leading to a large change in the dipole moment and consequently a high β value. rsc.orgnih.gov

In the case of this compound, the molecular architecture suggests potential for NLO activity:

Electron-Donating Group: The 3-methoxyphenyl (B12655295) group can act as an electron-donating moiety. The methoxy group (-OCH₃) is a well-known electron-donating group that can push electron density into the aromatic ring. nih.gov

Electron-Withdrawing Group/π-System: The pyridine ring itself is electron-deficient compared to a benzene (B151609) ring due to the electronegative nitrogen atom, and can thus act as an acceptor. The bromine atom at the 3-position further enhances the electron-withdrawing nature of the pyridine ring through its inductive effect.

π-Conjugated Bridge: The direct connection between the phenyl ring and the pyridine ring allows for electronic communication between the donor and acceptor parts of the molecule.

The relative orientation of the two aromatic rings (the dihedral angle) is also a critical factor. A more planar conformation generally leads to better π-conjugation and a more significant NLO response. Computational studies can predict the most stable conformation and the energy barrier for rotation around the C-C bond connecting the two rings.

Structural FeatureRole in NLO Properties
3-Methoxyphenyl Group Electron Donor (Push)
Pyridine Ring Electron Acceptor / π-Bridge (Pull)
Bromo Substituent Enhances Electron-Withdrawing Nature of Pyridine
C-C Bond between Rings π-Conjugation Pathway

This table illustrates the conceptual roles of the different parts of the molecule in determining its potential NLO properties.

Further theoretical investigations on this compound and its derivatives would be invaluable to quantify these relationships and to guide the synthesis of new materials with enhanced NLO capabilities for applications in photonics and optoelectronics.

Reactivity and Chemical Transformations

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on a pyridine (B92270) ring is generally facilitated by the ring's inherent electron-deficient nature, which is caused by the electronegative nitrogen atom. However, the success and rate of these reactions are highly dependent on the position of the leaving group relative to the nitrogen and the presence of any activating groups.

The bromine atom at the C-3 position of the pyridine ring is generally not well-disposed to classical SNAr reactions. In halopyridines, SNAr proceeds most readily when the halogen is located at the C-2 (ortho) or C-4 (para) positions, as the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the ring nitrogen atom. With the bromine atom at the C-3 position, this direct resonance stabilization is not possible, rendering the C-Br bond significantly less reactive towards nucleophilic attack compared to its 2-bromo or 4-bromo isomers.

Selective functionalization via SNAr on the pyridine ring of 3-Bromo-4-(3-methoxyphenyl)pyridine is intrinsically linked to the reactivity of the bromine atom. As direct substitution is difficult, strategies often involve transformation of the bromine atom into a more versatile functional group via other means (such as transition-metal catalysis) before attempting further modifications.

However, should the pyridine ring be activated, for instance by conversion to the N-oxide, the electronic landscape of the molecule changes. Pyridine N-oxides exhibit different reactivity patterns and can facilitate nucleophilic substitution. It is also important to consider that while the C-3 bromine is a poor leaving group for SNAr, other positions on the pyridine ring (C-2, C-6) could potentially be functionalized through lithiation followed by quenching with an electrophile, although this falls outside the scope of SNAr.

Electrophilic Aromatic Substitution on the Methoxyphenyl Ring

In contrast to the electron-deficient pyridine ring, the 3-methoxyphenyl (B12655295) substituent is an electron-rich aromatic system and is thus primed for electrophilic aromatic substitution (EAS). The pyridine ring is strongly deactivated towards electrophiles due to the electron-withdrawing inductive effect of the nitrogen atom and its potential to become protonated or coordinate to Lewis acids under typical EAS conditions. wikipedia.orgquora.com Consequently, electrophilic attack will occur selectively on the methoxyphenyl ring.

The methoxy (B1213986) group (-OCH₃) is a powerful activating group and an ortho-, para-director. This means that incoming electrophiles will be directed to the positions ortho and para to the methoxy group. In the case of the 3-methoxyphenyl substituent, the available positions for substitution are C-2', C-4', and C-6'.

Ortho-positions (C-2' and C-4'): These positions are activated by the methoxy group.

Para-position (C-6'): This position is also strongly activated.

Steric hindrance from the adjacent pyridine ring may influence the regioselectivity, potentially favoring attack at the C-4' and C-6' positions over the more sterically encumbered C-2' position. Common electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation would be expected to proceed on the methoxyphenyl ring under appropriate conditions, affording a range of substituted derivatives.

Transition Metal-Catalyzed Coupling Reactions (beyond C-C)

The bromine atom at the C-3 position serves as an excellent handle for a wide variety of transition metal-catalyzed cross-coupling reactions. These reactions provide a powerful and versatile platform for introducing new functional groups, particularly carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are prevalent in pharmaceutically active compounds.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.org This reaction is highly effective for coupling aryl halides, including 3-bromopyridine (B30812) derivatives, with a vast array of primary and secondary amines. chemspider.comnih.gov

The general catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. libretexts.org The choice of phosphine (B1218219) ligand, base, and solvent is crucial for achieving high yields and broad substrate scope.

Below is a table of representative conditions for the Buchwald-Hartwig amination of related bromopyridine substrates, which are expected to be applicable to this compound.

Catalyst / PrecatalystLigandBaseSolventTemperature (°C)Amine SubstrateYield (%)Reference
[Pd₂(dba)₃](±)-BINAPNaOtBuToluene80Cyclohexane-1,2-diamine60 chemspider.com
Pd(OAc)₂XantphosCs₂CO₃Dioxane120AminothiophenecarboxylatesModerate-HighN/A
CuIN,N'-dimethylethylenediamineK₂CO₃Toluene110Various AminesGood-ExcellentN/A

Note: The data in this table is derived from reactions on analogous bromopyridine systems and serves to illustrate typical reaction conditions.

The formation of aryl ethers and thioethers from this compound can also be achieved through transition metal-catalyzed coupling reactions. These transformations are analogous to the Buchwald-Hartwig amination and are often referred to as Buchwald-Hartwig O-arylation or S-arylation. Palladium-based systems are commonly employed, though copper-catalyzed Ullmann-type reactions are also a classical and effective alternative.

For etherification, an alcohol is coupled with the aryl bromide in the presence of a palladium or copper catalyst and a suitable base. Similarly, thioetherification involves the coupling of a thiol with the aryl bromide. Recent advances have even reported transition-metal-free conditions for the thioetherification of halogenated heterocycles under mild conditions. nih.gov

The table below provides illustrative conditions for these types of couplings based on literature for similar substrates.

Reaction TypeCatalyst / PrecatalystLigandBaseSolventTemperature (°C)NucleophileReference
Etherification (Ullmann)CuI1,10-PhenanthrolineCs₂CO₃Toluene/DMF110-150Various AlcoholsN/A
Etherification (Buchwald)Pd(OAc)₂tBuXPhosK₂CO₃Toluene100Phenols/AlcoholsN/A
Thioetherification[Pd₂(dba)₃]XantphosDPEADioxane120ThiolsN/A

Note: The data in this table is derived from reactions on analogous aryl bromide systems and serves to illustrate typical reaction conditions.

Cycloaddition Reactions Involving the Pyridine Ring

Cycloaddition reactions provide a powerful method for constructing ring systems. However, the pyridine ring, due to its aromaticity and electron-deficient character, is generally a reluctant participant in standard cycloaddition reactions where it would act as the diene component, such as the Diels-Alder reaction. These reactions often require high temperatures or pressures and may suffer from low yields.

The scientific literature does not prominently feature examples of cycloaddition reactions directly involving the pyridine ring of this compound. For related heterocyclic systems, dearomative cycloadditions are known to occur under specific conditions, often requiring activation of the substrate or the use of highly reactive dienophiles. For instance, dearomative (4+3) cycloaddition reactions have been successfully applied to 3-alkenylindoles to form complex polycyclic scaffolds, but similar reactivity for 4-arylpyridines is not well-documented. uchicago.edu The development of such reactions for the 3-bromo-4-arylpyridine scaffold remains an area for further investigation.

Oxidation and Reduction Chemistry

Oxidation: The pyridine nitrogen atom in this compound can undergo oxidation to form the corresponding N-oxide. This transformation is a common reaction for pyridines and is typically achieved using oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide can significantly alter the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution.

Reduction: The pyridine ring is relatively resistant to chemical reduction due to its aromatic stability. Reduction of the pyridine ring to the corresponding piperidine (B6355638) derivative typically requires forceful conditions, such as high-pressure catalytic hydrogenation with catalysts like rhodium, ruthenium, or platinum.

While reduction of the pyridine ring itself is challenging, functional groups attached to the ring can be selectively reduced. For example, in related nitro-substituted pyridines, the nitro group can be selectively reduced to an amine without affecting the pyridine ring. A patented method for the synthesis of 3-bromo-4-methylpyridine (B15001) involves the hydrogenation of 4-methyl-3-nitropyridine (B1297851) to 4-methyl-3-aminopyridine using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel (Raney Ni). google.com This reaction is typically carried out in an autoclave under moderate hydrogen pressure (0.5 MPa) and at temperatures between 20-40 °C. google.com This suggests that a hypothetical nitro-analogue of this compound could likely undergo a similar selective reduction.

Derivatization Strategies for Complex Molecular Architectures

The bromine atom at the 3-position of this compound is the most significant functional handle for building molecular complexity. Its presence allows for a wide range of derivatization reactions, most notably metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The C(3)-Br bond is highly susceptible to oxidative addition to low-valent palladium complexes, initiating a catalytic cycle for various cross-coupling reactions. The Suzuki-Miyaura coupling is a premier method for forming new carbon-carbon bonds. libretexts.orgyoutube.com In this reaction, the bromo-pyridine is coupled with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This strategy is widely used for synthesizing biaryl and poly-aryl structures. While a specific protocol for the title compound is not detailed, general procedures from related substrates are applicable. mdpi.com

Table 1: General Conditions for Suzuki-Miyaura Coupling of Aryl Bromides. mdpi.com
ComponentExample Reagent/ConditionPurpose
Aryl BromideThis compoundSubstrate
Boronic Acid/EsterArylboronic acid (e.g., Phenylboronic acid)Coupling Partner
CatalystPd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Catalyzes the C-C bond formation
BaseK₃PO₄, Cs₂CO₃, or Na₂CO₃Activates the organoboron reagent
Solvent1,4-Dioxane/Water, Toluene, or DMFReaction Medium
Temperature80-110 °CProvides energy for the reaction

Other important palladium-catalyzed reactions that can be employed to derivatize the C-Br bond include:

Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with amines.

Stille Coupling: For the formation of C-C bonds using organotin reagents. nih.gov

Heck Coupling: For the formation of C-C bonds with alkenes.

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

Bromine-Lithium Exchange: A powerful alternative to palladium-catalyzed methods is derivatization via a bromine-lithium exchange reaction. Treatment of 3-bromopyridines with strong organolithium bases (like n-butyllithium or t-butyllithium) at low temperatures (e.g., -78 °C to -50 °C) can generate a highly reactive 3-lithiopyridine intermediate. researchgate.net This intermediate is a potent nucleophile and can be reacted with a wide variety of electrophiles to introduce new functional groups at the 3-position.

Table 2: Derivatization via Bromine-Lithium Exchange.
ElectrophileFunctional Group IntroducedProduct Type
Aldehydes/Ketones (e.g., DMF, Acetone)-CHO, -C(OH)R₂Aldehydes, Alcohols
Trialkyl borates (e.g., B(OMe)₃)-B(OH)₂ (after hydrolysis)Boronic Acid
Carbon Dioxide (CO₂)-COOHCarboxylic Acid
Disulfides (e.g., MeSSMe)-SMeThioether
Alkyl Halides (e.g., CH₃I)-CH₃Alkylated Pyridine

These derivatization strategies highlight the role of this compound as a versatile platform, enabling the synthesis of a diverse array of complex molecules built upon the 4-arylpyridine scaffold.

Advanced Applications and Potential Utility in Materials Science and Ligand Design

Precursor in Organic Synthesis

The reactivity of the carbon-bromine bond and the electronic nature of the pyridine (B92270) ring make 3-Bromo-4-(3-methoxyphenyl)pyridine a versatile building block in synthetic organic chemistry.

The 3-bromopyridine (B30812) moiety is a well-established precursor for the synthesis of more complex, substituted pyridine derivatives and other heterocyclic systems. The bromine atom serves as a handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.netmdpi.com This palladium-catalyzed reaction enables the formation of a new carbon-carbon bond by reacting the bromopyridine with a wide array of organoboron compounds, such as arylboronic acids. mdpi.combeilstein-journals.orgarkat-usa.org

For instance, the reaction of a 3-bromopyridine derivative with an appropriate arylboronic acid can yield biaryl or heterobiaryl structures, which are common motifs in pharmaceuticals and functional materials. mdpi.comnih.gov The reaction conditions for Suzuki couplings are generally mild and tolerant of various functional groups, making this a highly versatile method for elaborating the core structure of this compound. mdpi.comnih.gov The presence of the methoxyphenyl group can influence the reactivity and properties of the resulting compounds. Other cross-coupling reactions, such as Stille and Negishi couplings, also provide pathways to functionalize the pyridine ring, further expanding its synthetic utility. mdpi.com

Table 1: Representative Cross-Coupling Reactions for Pyridine Functionalization This table presents generalized examples of reactions applicable to 3-bromopyridine derivatives.

Reaction Name Reactants Catalyst/Reagents Product Type
Suzuki-Miyaura Coupling 3-Bromopyridine derivative, Arylboronic acid Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) Aryl-substituted pyridine
Stille Coupling 3-Bromopyridine derivative, Organostannane Pd catalyst (e.g., PdCl₂(PPh₃)₂) Aryl/Alkenyl-substituted pyridine
Negishi Coupling 3-Bromopyridine derivative, Organozinc reagent Pd catalyst (e.g., Pd(PPh₃)₄) Aryl/Alkyl-substituted pyridine

| Heck Coupling | 3-Bromopyridine derivative, Alkene | Pd catalyst, Base | Alkenyl-substituted pyridine |

Synthesis of Extended π-Conjugated Systems

Extended π-conjugated systems are crucial for the development of organic semiconductors and materials for optoelectronics. google.com this compound can serve as a key monomer in the synthesis of these materials. Through iterative cross-coupling reactions, this molecule can be linked with other aromatic or vinylic units to construct oligomers and polymers with extensive π-conjugation. nih.gov

The pyridine ring acts as an electron-accepting (π-deficient) unit, while the methoxyphenyl group is generally electron-donating. This inherent donor-acceptor character within the molecule is a foundational element for designing materials with specific electronic properties. By polymerizing or extending the conjugation of this building block, materials with tailored energy levels (HOMO/LUMO) can be created for use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). google.comnih.gov The synthesis often involves palladium-catalyzed reactions that sequentially build up the π-conjugated backbone.

Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. They are fundamental to technologies like frequency conversion and optical switching. Pyridine-containing organic molecules are a significant class of NLO materials. rsc.orgresearchgate.net

The design of effective second-order NLO materials hinges on creating molecules with a large first hyperpolarizability (β). Key design principles include:

Donor-Acceptor (D-π-A) Structure: A powerful strategy is to connect an electron-donating group and an electron-accepting group through a π-conjugated bridge. rsc.org In derivatives of this compound, the pyridine ring can act as the acceptor, while the methoxyphenyl group serves as a donor. Further functionalization can enhance this push-pull effect.

Extension of π-Conjugation: Increasing the length of the conjugated path between the donor and acceptor generally increases the hyperpolarizability. nih.gov

Non-Centrosymmetric Packing: For the molecular hyperpolarizability to translate into a macroscopic NLO effect in the solid state, the molecules must crystallize in a non-centrosymmetric space group. rsc.orgrsc.org The introduction of specific substituents and control over intermolecular interactions can guide the self-assembly into the desired crystal packing. rsc.org

By replacing the bromine atom in this compound with a strong electron-donating group via a conjugated linker, a potent D-π-A type NLO chromophore can be synthesized. The position of the nitrogen atom in the pyridine ring and the substitution pattern on the phenyl ring are critical for tuning the NLO properties. rsc.org

Materials derived from pyridine-based NLO chromophores have significant potential in photonics and optoelectronics. google.comrsc.org Their ability to modify the frequency of laser light makes them suitable for:

Second Harmonic Generation (SHG): Converting laser light of a specific frequency to light with double that frequency (e.g., from infrared to visible). rsc.org

Optical Parametric Oscillation: Generating tunable laser sources.

Electro-Optic Modulators: Modifying the refractive index of a material with an applied electric field, used in optical switching and data modulation.

The combination of a pyridine acceptor with other functional groups can lead to materials with large NLO responses, making them promising candidates for integration into photonic devices. nih.govacademie-sciences.fr Furthermore, π-conjugated materials based on these structures can be used in organic field-effect transistors and sensors. google.com

Ligand Design in Coordination Chemistry

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an excellent coordination site for metal ions. By incorporating this pyridine unit into larger, multidentate structures, sophisticated ligands can be designed for coordination chemistry. nih.govnih.gov

The synthetic versatility of the 3-bromopyridine starting point allows for the attachment of other donor groups (e.g., triazoles, pyrazoles, other pyridines) through cross-coupling reactions. This leads to the formation of bidentate, tridentate, or even more complex polydentate ligands. acs.org These ligands can then be used to form stable complexes with a wide range of transition metals, such as iron(II), ruthenium(II), copper(I), and zinc(II). nih.gov

The electronic properties of the resulting metal complex are influenced by both the metal ion and the ligand structure. The methoxyphenyl substituent on the pyridine ligand can modulate the electron density at the coordinating nitrogen atom, thereby fine-tuning the ligand field strength and the redox properties of the metal center. Such coordination complexes are investigated for applications in:

Catalysis: Where the metal center acts as the active site.

Molecular Magnetism: Including spin-crossover (SCO) compounds, where the magnetic state of the complex can be switched by external stimuli like temperature or light.

Luminescent Materials: For use in sensing or as emitters in OLEDs. acs.org

For example, tridentate ligands based on a central pyridine core are known to form pseudo-octahedral complexes with Fe(II) ions, which can exhibit spin-crossover behavior. The specific nature of the substituents on the ligand framework is critical in determining the transition temperature and completeness of the spin transition.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Palladium
Iron(II)
Ruthenium(II)
Copper(I)

Development of Polydentate Ligands Incorporating the Pyridine Unit

The pyridine moiety is a fundamental component in the architecture of countless coordinating ligands used in inorganic and organometallic chemistry. The nitrogen atom's lone pair of electrons allows it to act as an effective donor (a Lewis base) to a wide range of metal centers. In this compound, the pyridine nitrogen serves as a primary coordination site.

The true synthetic versatility of this compound lies in the presence of the bromine atom at the 3-position. This halogen acts as a "handle" for further chemical modification, primarily through transition-metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings can be employed to replace the bromine atom with a variety of other functional groups or molecular fragments. This capability allows for the systematic construction of more complex, multidentate ligands where the this compound unit serves as a foundational scaffold.

For instance, coupling reactions could introduce additional nitrogen, phosphorus, or oxygen donor atoms, transforming the initially monodentate pyridine unit into a bidentate, tridentate, or even higher-denticity ligand. researchgate.netias.ac.in The introduction of a pyridine moiety into the skeleton of a polyazamacrocyclic ligand is known to affect both the thermodynamic properties and the coordination kinetics of the resulting metal complexes. unimi.it The increased conformational rigidity imposed by the pyridine ring can lead to the isolation of metal complexes with unique coordination geometries. unimi.it

Table 1: Potential Polydentate Ligands Derived from this compound This table illustrates hypothetical structures to demonstrate the synthetic potential of the parent compound.

Starting Material Reaction Type Reactant Potential Polydentate Ligand Structure Denticity
This compound Suzuki Coupling 2-Pyridylboronic acid 2,3'-Bipyridine derivative Bidentate (N,N)
This compound Sonogashira Coupling 2-Ethynylpyridine Pyridyl-alkynyl-pyridine derivative Bidentate (N,N)
This compound Buchwald-Hartwig Amination 2-(Diphenylphosphino)aniline N,P-chelate ligand Bidentate (N,P)
This compound Stille Coupling 2-(Tributylstannyl)pyridine 2,3'-Bipyridine derivative Bidentate (N,N)

Applications in Metal Complex Catalysis

Pyridine-containing ligands are ubiquitous in homogeneous catalysis. wikipedia.org Metal complexes featuring these ligands are employed in a vast array of chemical transformations, including oxidation, hydrogenation, and carbon-carbon bond formation. core.ac.ukyoutube.com The catalytic activity of a metal center can be precisely tuned by modifying the steric and electronic properties of its surrounding ligands.

Complexes derived from this compound or its elaborated ligand derivatives are potential candidates for catalytic applications. The pyridine nitrogen provides a stable coordination anchor to a metal center, such as palladium, rhodium, or gold. core.ac.ukacs.org The substituents on the pyridine ring—in this case, the bromo and 3-methoxyphenyl (B12655295) groups—can influence the electronic density at the metal center, thereby modulating its reactivity and catalytic efficiency. acs.org For example, in palladium-catalyzed cross-coupling reactions, the electron-donating or -withdrawing nature of the ligand framework can impact the rates of key steps like oxidative addition and reductive elimination. rsc.org

Furthermore, the parent compound itself could serve as a precursor to catalytically active species. For instance, palladium complexes of functionalized pyridine ligands have been shown to be efficient precatalysts in Suzuki–Miyaura and Heck cross-coupling reactions. acs.org The catalytic activity of rhodium(I) carbonyl complexes in the carbonylation of methanol (B129727) is also influenced by the nature of the coordinated pyridine-based ligands. core.ac.uk

Table 2: Representative Catalytic Reactions Employing Pyridine-Type Ligands This table provides examples of catalytic processes where ligands similar to or derived from the title compound could potentially be applied.

Catalytic Reaction Metal Center Typical Pyridine-Based Ligand Type Role of Ligand
Suzuki-Miyaura Coupling Palladium (Pd) Monodentate or Bidentate Pyridines Stabilizes Pd(0) and Pd(II) intermediates; influences reductive elimination. acs.org
Heck Reaction Palladium (Pd) Phosphino-pyridine ligands Controls regioselectivity and catalyst stability.
Methanol Carbonylation Rhodium (Rh) Alkoxycarbonylpyridines Modulates the electronic properties and reactivity of the Rh(I) center. core.ac.uk
Hydrogenation Iridium (Ir), Rhodium (Rh) Chiral P,N-pyridyl ligands (e.g., PHOX) Induces enantioselectivity in asymmetric hydrogenation.
Alkene Oxidation Copper (Cu), Iron (Fe) Pyridine-containing macrocycles Stabilizes high-valent metal-oxo species. unimi.it

Spin-Crossover (SCO) Complexes and Magnetic Materials

Spin-crossover (SCO) is a phenomenon observed in certain transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by an external stimulus like temperature, pressure, or light. researchgate.netmdpi.com This property makes SCO complexes promising materials for molecular switches, sensors, and data storage devices. nih.gov Iron(II) complexes with a specific coordination environment, typically an octahedral N6 donor set, are the most widely studied class of SCO compounds. mdpi.com

The design of the organic ligand is paramount in determining whether a complex will exhibit SCO behavior and at what temperature (T½) the transition occurs. The ligand field strength is the critical parameter; a field strength near the crossover point between LS and HS ground states is required. This strength can be finely tuned by modifying the ligand's structure. rsc.org

While this compound is not itself a typical SCO-inducing ligand, it represents a valuable building block for constructing such ligands. Ligand families like 2,6-bis(pyrazol-1-yl)pyridines (bpp) are well-known for forming Fe(II) SCO complexes. researchgate.netacs.org Research has shown a strong correlation between the electronic properties of substituents at the 4-position of the central pyridine ring and the resulting spin transition temperature. rsc.orgresearchgate.netacs.org Electron-withdrawing substituents tend to stabilize the LS state, increasing T½, while electron-donating groups can favor the HS state. researchgate.netresearchgate.net

By using the bromo- group as a synthetic anchor, the this compound core could be elaborated into tridentate ligands analogous to the bpp family. The 3-methoxyphenyl group would then act as a key electronic modulator of the ligand field strength, allowing for the rational design of new SCO materials.

Table 3: Influence of Pyridine Substituents on Spin-Crossover (SCO) Properties in Fe(II) Complexes Data based on findings for analogous 4-substituted 2,6-bis(pyrazol-1-yl)pyridine ([Fe(bppX)2]2+) systems to illustrate the principle. acs.org

Substituent (X) at 4-position Electronic Nature Effect on Ligand Field Observed T1/2 (K) acs.org
-OCH3 Strong Electron-Donating Weakens Field 158
-H Neutral Reference 250
-Cl Weak Electron-Withdrawing Strengthens Field 269
-CN Strong Electron-Withdrawing Strengthens Field 296
-NO2 Very Strong Electron-Withdrawing Strongly Strengthens Field 309

Applications in Agrochemical and Industrial Chemistry (Non-Biological Activity)

Pyridine and its derivatives are crucial intermediates in the chemical industry, particularly for the synthesis of agrochemicals. nih.govresearchgate.net Pesticides containing a pyridine moiety are often highly efficient and can exhibit low toxicity to non-target organisms, aligning with modern requirements for crop protection agents. agropages.com The compound 3-Bromo-4-methoxypyridine, a close analogue of the title compound, is noted for its role as a building block for herbicides and pesticides. chemimpex.com

Given this precedent, this compound is a highly promising intermediate for the agrochemical sector. The pyridine core is a common structural motif in many commercial herbicides and fungicides. nih.gov The bromo- and methoxy- functionalities provide reactive sites for the assembly of more complex active ingredients. The synthesis of such molecules often involves the step-wise construction and functionalization of the pyridine ring system, for which compounds like this compound are ideal starting points. researchgate.net

In the realm of materials science, functionalized pyridines also find utility. For example, 3-Bromo-4-methoxypyridine is reportedly used in the production of advanced materials like polymers and coatings, where its incorporation can enhance durability and performance. chemimpex.com The structural features of this compound suggest it could be similarly employed, potentially as a monomer or an additive to impart specific properties such as thermal stability or altered solubility to polymeric materials.

Table 4: Examples of Pyridine-Based Agrochemicals and Relevant Intermediates

Agrochemical Name Type Key Pyridine Intermediate Type
Fluazifop-P-butyl Herbicide Trifluoromethyl-substituted chloropyridine agropages.comnih.gov
Picoxystrobin Fungicide Hydroxy-trifluoromethyl-pyridine agropages.com
Flonicamid Insecticide 4-Trifluoromethyl-substituted pyridine nih.gov
Chlorpyrifos Insecticide Trichloropyridinol
Dithiopyr Herbicide Trifluoromethyl-substituted pyridine derivative nih.gov

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount for the future study and application of 3-Bromo-4-(3-methoxyphenyl)pyridine. While specific synthesis methods for this exact isomer are not widely documented, established cross-coupling reactions offer promising avenues for its preparation. Future research should focus on optimizing these pathways to ensure high yields, purity, and scalability.

Promising synthetic strategies to explore include the Suzuki-Miyaura coupling and the Negishi coupling . The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, could involve the palladium-catalyzed coupling of a 3-bromopyridine (B30812) derivative with (3-methoxyphenyl)boronic acid. beilstein-journals.orgnih.govacs.orgresearchgate.netresearchgate.netacs.org The versatility of this reaction allows for a broad tolerance of functional groups, which would be advantageous for creating a library of related derivatives. beilstein-journals.org

Similarly, the Negishi coupling presents another powerful tool, reacting an organozinc derivative of one of the aromatic rings with a halogenated partner. wikipedia.orgresearchgate.netillinois.eduorganic-chemistry.orgresearchgate.net This method is known for its high efficiency in constructing C-C bonds, even between sterically hindered fragments. wikipedia.org The exploration of different palladium or nickel catalysts and ligands will be crucial in optimizing these reactions for the specific synthesis of this compound. nih.govrsc.org

A comparative study of these and other modern coupling techniques would be invaluable in establishing a robust and economically viable synthetic protocol.

Advanced Computational Modeling for Predictive Design

In parallel with synthetic explorations, advanced computational modeling will be instrumental in predicting the physicochemical properties and potential applications of this compound. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into its electronic structure, molecular geometry, and reactivity. chemrevlett.com

Future computational studies should aim to:

Predict Electronic Properties: Elucidate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to understand its electronic behavior and potential as a component in organic electronic materials. aps.org

Simulate Spectroscopic Data: Calculate theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of the synthesized compound.

Model Intermolecular Interactions: Investigate its potential for forming complexes and supramolecular assemblies by modeling non-covalent interactions.

These computational predictions will not only guide synthetic efforts but also accelerate the discovery of its potential applications by identifying promising areas for experimental investigation.

Rational Design of Derivatives with Tunable Electronic and Structural Properties

The core structure of this compound offers multiple sites for chemical modification, enabling the rational design of derivatives with fine-tuned properties. Future research should systematically explore the effects of introducing various functional groups on both the pyridine (B92270) and phenyl rings.

For instance, modifying the substituents could significantly impact the compound's electronic properties, solubility, and steric profile. The introduction of electron-donating or electron-withdrawing groups can modulate the electron density of the aromatic systems, which is crucial for applications in catalysis and materials science. nih.gov The pyridine nitrogen also provides a handle for further functionalization, such as N-oxidation, which can dramatically alter the compound's coordinating ability and catalytic potential. acs.org

A systematic study of structure-property relationships will be key to designing derivatives tailored for specific functions, from pharmaceutical intermediates to components of advanced materials.

Investigation of Supramolecular Assembly and Self-Organization

The bipyridine and aryl-pyridine motifs are well-known for their ability to participate in supramolecular assembly through various non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination. acs.orgresearchgate.netscispace.com The unique substitution pattern of this compound suggests a rich potential for forming ordered, self-assembled structures.

Future investigations should focus on:

Crystal Engineering: Studying the single-crystal X-ray diffraction of the compound and its derivatives to understand their packing in the solid state and identify the dominant intermolecular forces.

Coordination Chemistry: Exploring its behavior as a ligand for various metal ions to construct coordination polymers and metal-organic frameworks (MOFs) with potentially interesting catalytic or porous properties.

Host-Guest Chemistry: Investigating its ability to form inclusion complexes with other molecules, which could lead to applications in sensing or separation technologies.

The ability to control the self-organization of this molecule could pave the way for the bottom-up fabrication of novel functional materials.

Development of New Catalytic Systems Utilizing the Compound as a Ligand

Pyridine-based ligands are ubiquitous in transition metal catalysis due to their strong coordination to metal centers and their tunable electronic and steric properties. acs.org The this compound scaffold is a promising candidate for the development of new and efficient catalytic systems.

Research in this area should explore its use as a ligand in a variety of catalytic transformations, including:

Cross-Coupling Reactions: As a ligand for palladium, nickel, or copper catalysts in reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. researchgate.net

Oxidation and Reduction Reactions: In combination with transition metals to catalyze selective oxidation or reduction processes.

Asymmetric Catalysis: The development of chiral derivatives of this compound could lead to new catalysts for enantioselective synthesis.

The modular nature of the this compound structure allows for the systematic tuning of the ligand's properties to optimize catalyst performance for specific reactions.

Potential for Integration into Advanced Functional Materials

The unique combination of a pyridine and a substituted phenyl ring in this compound makes it an attractive building block for a variety of advanced functional materials. researchgate.netrsc.orgnih.gov Its aromatic nature and potential for extended π-conjugation in polymeric or oligomeric forms suggest applications in organic electronics.

Future research could focus on integrating this compound into:

Organic Light-Emitting Diodes (OLEDs): As a component of the emissive layer or as a host material.

Organic Photovoltaics (OPVs): As a donor or acceptor material in the active layer of solar cells.

Chemosensors: By functionalizing the scaffold with specific recognition units for the detection of ions or small molecules.

Polymers with Tailored Properties: Incorporation into polymer backbones could lead to materials with unique thermal, mechanical, or optical properties.

The exploration of these and other material applications will depend on a thorough understanding of the fundamental properties of this compound and its derivatives, underscoring the importance of the foundational research directions outlined above.

Q & A

Advanced Research Question

  • logP/logD : ACD/Labs or MarvinSuite estimates partition coefficients.
  • pKa : SPARC calculates the pyridine nitrogen’s basicity (predicted pKa ~3.2).
  • Crystal Packing : Mercury (CCDC) models polymorph stability, critical for formulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.